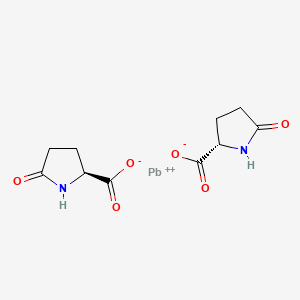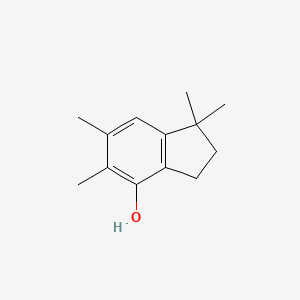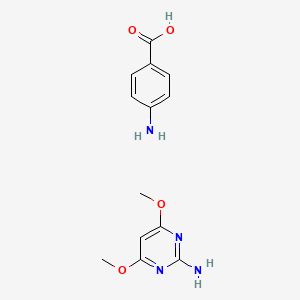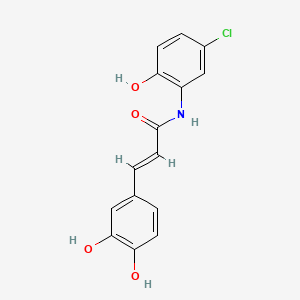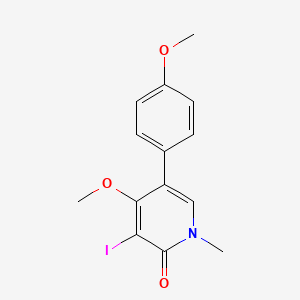
3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes iodine, methoxy groups, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the iodination of a methoxy-substituted pyridinone precursor. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxy-5-azaindole
- 3-Iodo-4-methoxy-5-methylphenol
- 3-Iodo-4-methoxy-5-methyl-benzoic acid
Uniqueness
What sets 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one apart from similar compounds is its unique combination of functional groups and the pyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920490-89-7 |
|---|---|
Molecular Formula |
C14H14INO3 |
Molecular Weight |
371.17 g/mol |
IUPAC Name |
3-iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H14INO3/c1-16-8-11(13(19-3)12(15)14(16)17)9-4-6-10(18-2)7-5-9/h4-8H,1-3H3 |
InChI Key |
DUQMLNAQIGLPAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)I)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


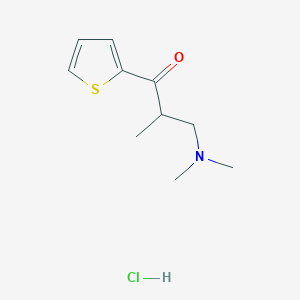
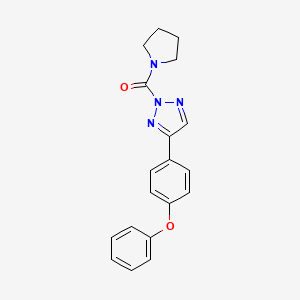
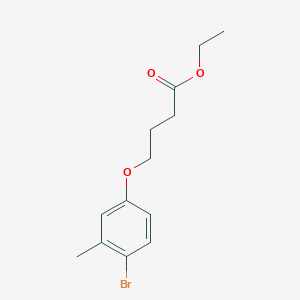
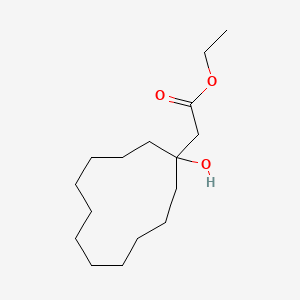

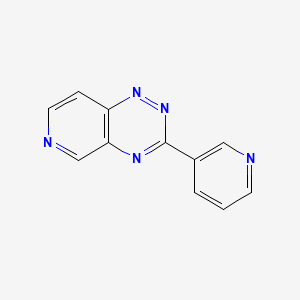
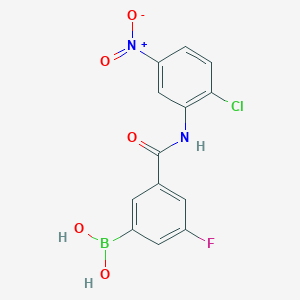
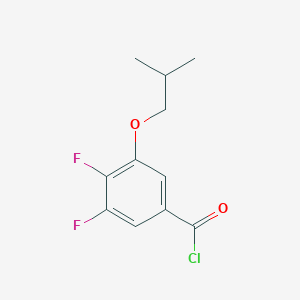
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)
